6-(3-Methylthiophenyl)picolinic acid 6-(3-Methylthiophenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1261969-44-1
VCID: VC11754457
InChI: InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
SMILES: CSC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Molecular Formula: C13H11NO2S
Molecular Weight: 245.30 g/mol

6-(3-Methylthiophenyl)picolinic acid

CAS No.: 1261969-44-1

Cat. No.: VC11754457

Molecular Formula: C13H11NO2S

Molecular Weight: 245.30 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Methylthiophenyl)picolinic acid - 1261969-44-1

Specification

CAS No. 1261969-44-1
Molecular Formula C13H11NO2S
Molecular Weight 245.30 g/mol
IUPAC Name 6-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Standard InChI Key BVZSKHNUVLFNBL-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Canonical SMILES CSC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characteristics

6-(3-Methylthiophenyl)picolinic acid belongs to the class of heteroaromatic carboxylic acids, combining a pyridine ring with a carboxyl group at the 2-position and a 3-methylthiophenyl moiety at the 6-position. The sulfur atom in the thiophenyl group introduces distinct electronic and steric properties, which may influence its reactivity and intermolecular interactions . Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC13H11NO2S\text{C}_{13}\text{H}_{11}\text{NO}_{2}\text{S}
Molecular Weight245.30 g/mol
DensityNot Reported-
Melting/Boiling PointsNot Reported-
SolubilityNot Reported-

The absence of empirical data for density, phase transition temperatures, and solubility highlights the need for experimental characterization of this compound .

Structural Analogues and Functional Implications

The 6-position substitution pattern in picolinic acid derivatives has been strongly associated with biological activity. For instance:

  • 6-Pyrazolyl derivatives: Demonstrated potent herbicidal activity through auxin-like effects, with EC50_{50} values <10 μM in Arabidopsis thaliana root growth assays .

  • 6-Indazolyl analogs: Showed 100% herbicidal efficacy at 250 g/ha against Amaranthus retroflexus by modulating ethylene and ABA pathways .

  • 3-Hydroxy-6-sulfonatooxy derivatives: Exhibited complex hydrogen-bonding networks in crystalline states, influencing stability and solubility .

These findings suggest that the 3-methylthiophenyl group in 6-(3-Methylthiophenyl)picolinic acid could confer unique electronic properties through sulfur's polarizability and the methyl group's steric effects, potentially enhancing membrane permeability or target binding compared to chlorine- or oxygen-containing analogs .

Synthetic Methodologies

Direct Synthesis Approaches

While no explicit synthesis of 6-(3-Methylthiophenyl)picolinic acid has been reported, analogous routes for 6-aryl picolinates provide viable blueprints:

Coupling Reactions

The MDPI study outlines a general method for 6-heteroaryl picolinic acids:

  • Nucleophilic Aromatic Substitution: React 4-amino-3,5,6-trichloropicolinonitrile with substituted heterocycles (e.g., indazoles) in 1,4-dioxane at 100°C for 12 hours.

  • Hydrolysis: Treat intermediate nitriles with concentrated HCl to yield carboxylic acids.

Adapting this protocol, 3-methylthiophenyl boronic acid could undergo Suzuki-Miyaura coupling with a halogenated picolinate precursor, followed by hydrolysis .

Challenges in Synthesis

Key synthetic hurdles include:

Structural and Crystallographic Analysis

Predicted Molecular Geometry

Comparative analysis with crystallized picolinate derivatives allows for structural predictions:

  • Intramolecular Hydrogen Bonding: Likely between the carboxylic acid proton and pyridine nitrogen, stabilizing the zwitterionic form .

  • Dihedral Angle: The thiophenyl ring is expected to adopt a ~30° angle relative to the pyridine plane to minimize steric clash with the methyl group .

  • Tautomerism: Potential keto-enol tautomerism at the carboxyl group could influence solubility and reactivity .

Crystallization Behavior

While no single-crystal data exists for this compound, the Abm2 space group observed in 3,6-dihydroxypicolinic acid suggests that 6-substituted picolinates may form unusual crystal lattices with:

  • Sheet-like Networks: Stabilized by O–H···O and N–H···O hydrogen bonds parallel to the ac plane .

  • π-Stacking Interactions: Between aromatic rings at ~3.5 Å spacing, potentially enhanced by sulfur's polarizability .

Biological and Industrial Applications

Metal Chelation Properties

Picolinic acid derivatives are renowned for forming stable metal complexes :

  • Chromium Picolinate: Used in dietary supplements to improve insulin sensitivity .

  • Iron Chelation: PIC-Fe complexes show antimicrobial activity by depriving pathogens of essential metals .

Quantum mechanical calculations predict that the thiophenyl sulfur could participate in metal coordination, potentially creating novel chelates with altered redox properties compared to traditional picolinates .

Pharmacological Considerations

Though unstudied for this derivative, related picolinates exhibit:

  • Neuroactive Effects: Modulation of kynurenine pathway metabolites in CNS disorders .

  • Antiviral Activity: PIC-IFNγ synergism reduces viral replication in HIV models at mM concentrations .

The methylthiophenyl group's lipophilicity (clogP ≈ 2.8) suggests enhanced blood-brain barrier penetration compared to polar analogs, warranting neuropharmacological investigation .

Research Challenges and Future Directions

Knowledge Gaps

Critical unanswered questions include:

  • Ecotoxicity: Degradation products and environmental half-life remain uncharacterized.

  • Synthetic Scalability: Current analog-based routes give ≤45% yields , necessitating optimized catalysis.

  • Structure-Activity Relationships: How sulfur substitution affects auxin receptor binding versus chlorinated/oxygenated analogs.

Emerging Opportunities

Promising research avenues:

  • Computational Modeling: Molecular docking against AFB5/TIR1 auxin receptors to predict herbicidal potency .

  • Nanoformulations: Encapsulation in biodegradable polymers to enhance soil mobility and reduce application rates .

  • Asymmetric Synthesis: Chiral resolution for studying enantioselective effects in biological systems .

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